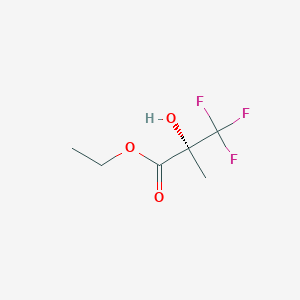

(R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester is a useful research compound. Its molecular formula is C6H9F3O3 and its molecular weight is 186.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds, such as fatty acid ethyl esters, have been implicated in mitochondrial injury and acute pancreatitis . They act via carboxylester lipase (CEL) and other enzymes .

Mode of Action

The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid . The ester reacts with the water present to produce a carboxylic acid and an alcohol . The reaction is reversible and an equilibrium mixture is produced containing all four substances in the equation .

Biochemical Pathways

The hydrolysis of esters occurs through a nucleophilic acyl substitution pathway . Hydroxide ion acts as the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate. Loss of alkoxide ion then gives a carboxylic acid . This process is commonly called saponification .

Pharmacokinetics

These compounds exhibit a sustained intestinal absorption of EPA, based on a half-life of 89 hours and 14 days needed to reach steady-state .

Result of Action

The hydrolysis of the ester results in the production of a carboxylic acid and an alcohol . This reaction is reversible and an equilibrium mixture is produced containing the ester, water, the carboxylic acid, and the alcohol .

Action Environment

The hydrolysis of the ester is influenced by the presence of a dilute acid and water . The reaction is reversible, and to get as much hydrolysis as possible, a large excess of water can be used . The dilute acid provides both the acid catalyst and the water .

生物活性

(R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester (CAS No. 1262860-78-5) is a fluorinated organic compound that has gained attention for its potential biological activities. This compound is recognized for its role as an intermediate in the synthesis of various therapeutic agents, particularly in the context of drug development. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H9F3O3

- Molecular Weight : 186.13 g/mol

- Appearance : White powder

- Boiling Point : 247.4 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Notably, it has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), an enzyme that plays a critical role in metabolic regulation.

Inhibition of Pyruvate Dehydrogenase Kinase

Research indicates that derivatives of this compound exhibit significant inhibitory effects on PDHK. For instance:

- Inhibitory Concentration (IC50) : One study reported an IC50 value of 16 ± 2 nM for a specific derivative, indicating potent inhibition .

- Enhancement of Oxidation : The compound has been shown to enhance the oxidation of lactate into carbon dioxide in human fibroblasts with an effective concentration (EC50) of 57 ± 13 nM .

Biological Activity

The biological effects observed with this compound include:

- Metabolic Regulation : By inhibiting PDHK, the compound promotes the activity of pyruvate dehydrogenase (PDH), facilitating glucose metabolism and potentially influencing energy homeostasis.

- Lactate Reduction : Administering derivatives at doses as low as 1 micromol/kg significantly reduced lactate levels in animal models .

- Therapeutic Applications : The compound serves as an important intermediate for synthesizing therapeutic amides and other fluorinated drugs that may have enhanced pharmacological properties due to the trifluoromethyl group’s electron-withdrawing characteristics .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

属性

IUPAC Name |

ethyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCCJSWZXCFGFK-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。